molecular formula C12H16O B1509883 1-(2-Ethoxycyclopropyl)-4-methyl-Benzene

1-(2-Ethoxycyclopropyl)-4-methyl-Benzene

Cat. No.: B1509883
M. Wt: 176.25 g/mol
InChI Key: WNTXIOHXWOXWKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Ethoxycyclopropyl)-4-methyl-Benzene is an organic compound characterized by the presence of a cyclopropyl ring substituted with an ethoxy group and a methyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Ethoxycyclopropyl)-4-methyl-Benzene can be synthesized through a multi-step process involving the reaction of α-chloro-p-xylene with ethyl vinyl ether in the presence of 2,2,6,6-tetramethylpiperidine. The reaction is typically carried out in a three-necked, round-bottomed flask equipped with a pressure-equalizing dropping funnel, a reflux condenser, and a nitrogen inlet . The reaction conditions include the use of dry diethyl ether as a solvent and maintaining an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would require optimization of reaction conditions, purification steps, and ensuring safety protocols are in place due to the use of hazardous chemicals like benzene .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethoxycyclopropyl)-4-methyl-Benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2-Ethoxycyclopropyl)-4-methyl-Benzene involves its interaction with molecular targets through its functional groups. The ethoxy group and cyclopropyl ring can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The benzene ring provides a stable aromatic system that can undergo substitution reactions, further modifying the compound’s properties .

Comparison with Similar Compounds

  • 1-(2-Methoxycyclopropyl)-4-methylbenzene
  • 1-(2-Ethoxycyclopropyl)-4-ethylbenzene
  • 1-(2-Ethoxycyclopropyl)-4-chlorobenzene

Uniqueness: 1-(2-Ethoxycyclopropyl)-4-methyl-Benzene is unique due to the presence of both an ethoxy group and a cyclopropyl ring, which confer distinct chemical properties and reactivity. The combination of these functional groups makes it a versatile compound for various synthetic and research applications .

Properties

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

1-(2-ethoxycyclopropyl)-4-methylbenzene

InChI

InChI=1S/C12H16O/c1-3-13-12-8-11(12)10-6-4-9(2)5-7-10/h4-7,11-12H,3,8H2,1-2H3

InChI Key

WNTXIOHXWOXWKV-UHFFFAOYSA-N

Canonical SMILES

CCOC1CC1C2=CC=C(C=C2)C

Origin of Product

United States

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